molecular formula C13H22N4O2S B2715150 3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea CAS No. 1705186-97-5

3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea

Cat. No.: B2715150
CAS No.: 1705186-97-5
M. Wt: 298.41
InChI Key: MOUDPQSWJTUFHZ-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea is a synthetic organic compound that features a urea moiety linked to a thiazole and piperidine ring system. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea typically involves multiple steps:

    Formation of the Thiazole Ring: Starting from appropriate thioamides and α-haloketones.

    Piperidine Ring Formation: Through cyclization reactions involving suitable precursors.

    Urea Formation: By reacting isocyanates with amines under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea can undergo various chemical reactions:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3-(piperidin-3-yl)methyl)urea: Lacks the thiazole ring.

    1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiourea: Contains a thiourea instead of a urea moiety.

Uniqueness

The presence of both the thiazole and piperidine rings in 3-(2-methoxyethyl)-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea may confer unique biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c1-19-7-4-14-12(18)16-9-11-3-2-6-17(10-11)13-15-5-8-20-13/h5,8,11H,2-4,6-7,9-10H2,1H3,(H2,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUDPQSWJTUFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1CCCN(C1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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